
4-(Bromomethyl)benzoic acid
概述
描述
4-(Bromomethyl)benzoic acid (BMBA, C₈H₇BrO₂) is a brominated aromatic carboxylic acid with a bromomethyl (-CH₂Br) substituent at the para position of the benzene ring (CAS: 6232-88-8; MW: 215.046 g/mol) . It is widely used as a reactive intermediate in pharmaceutical synthesis (e.g., antihypertensive drugs and BChE inhibitors) and materials science (e.g., functionalized polymers) due to its electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions . BMBA is soluble in water and incompatible with bases, amines, and oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a solvent like chlorobenzene. The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using similar reagents and conditions. The process involves the bromination of p-toluic acid with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux to ensure complete conversion of the starting material .
化学反应分析
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling diverse derivatization:
a. Amine Substitution
Reaction with amines (e.g., N-methylpiperazine) in n-butanol with potassium carbonate yields 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride. This reaction is critical in synthesizing pharmaceutical intermediates, achieving 63% yield after recrystallization (purified via ethyl acetate) .
b. Azide Formation
Treatment with sodium azide in DMF/water (4:1) produces 4-(azidomethyl)benzoic acid. This intermediate is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-linked compounds, pivotal in drug discovery .
Reaction Conditions
Nucleophile | Solvent | Catalyst/Temperature | Yield |
---|---|---|---|
N-methylpiperazine | n-butanol | K₂CO₃, RT, 12 hrs | 63% |
Sodium azide | DMF/H₂O | CuSO₄, RT, 1 hr | 75% |
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation:
a. Ester Synthesis
Benzyl esters are formed via reaction with benzyl alcohol under acidic conditions. For example, benzyl 4-(bromomethyl)benzoate is synthesized using chlorobenzene as a solvent, achieving yields up to 95% .
b. Amide Formation
In pharmaceutical applications, 4-(bromomethyl)benzoic acid reacts with amines to form antihypertensive agents like eprosartan. The process involves activating the carboxylic acid group with coupling reagents (e.g., EDCI or HOBt) .
Nitration Reactions
Nitration with nitric acid introduces nitro groups to the aromatic ring. For example, treatment of 4-bromo-p-toluic acid with HNO₃ yields 3-nitro-4-bromomethyl benzoic acid, a precursor for explosives and dyes .
Key Data
-
Reagent: Concentrated HNO₃
-
Product: 3-Nitro-4-bromomethyl benzoic acid
Photochemical and Radical Reactions
Radical-initiated bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene generates this compound from p-toluic acid. This method achieves 64–95% yield under reflux .
Mechanism
科学研究应用
Synthesis of Eprosartan
One of the primary applications of 4-(Bromomethyl)benzoic acid is as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension. The synthesis pathway typically involves the bromomethylation of benzoic acid derivatives, leading to compounds that can be further modified to produce Eprosartan .
Photosensitizer Production
This compound is also utilized in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. This application highlights the compound's role in advancing cancer therapies through its incorporation into larger molecular frameworks that exhibit enhanced therapeutic properties .
Chemical Modifications
The compound serves as a precursor for various chemical modifications, including the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids. These derivatives are important in developing new materials and biologically active compounds .
Synthesis of Ligands
This compound has been employed in synthesizing ligands for metal complexes, which are crucial in catalysis and materials science. For instance, it can be reacted with azides to form triazole-containing compounds that serve as ligands in coordination chemistry .
作用机制
The mechanism of action of 4-(Bromomethyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify biomolecules through nucleophilic substitution reactions, thereby altering their function and activity .
相似化合物的比较
Comparison with Structural Analogs
Positional Isomers: Ortho vs. Para Substituents
BMBA’s para-substituted bromomethyl group distinguishes it from ortho- and meta-substituted analogs, significantly impacting reactivity and biological performance:
- 2-(Bromomethyl)benzoic Acid (ortho isomer) : In dendrimer-based drug delivery systems, ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid-modified dendrimer, P7) exhibited extremely low translocation efficiency compared to BMBA-modified dendrimers (P4). This suggests steric hindrance from the ortho substituent disrupts molecular interactions critical for cellular uptake .
Table 1: Translocation Efficiency of Bromomethyl-Modified Dendrimers
Compound | Substituent Position | Translocation Efficiency |
---|---|---|
P4 (BMBA derivative) | Para | Highest |
P7 | Ortho | Extremely low |
Functional Group Variations
4-(Bromobutyl)boronic Acid (P8)
Replacing the bromomethyl group with a bromobutyl chain (P8) reduces electrophilicity, leading to lower reactivity in condensation reactions compared to BMBA. This highlights the importance of the bromomethyl group’s compact structure for efficient coupling .
Methyl 4-(Bromomethyl)benzoate
The methyl ester derivative (CAS: 2417-72-3) replaces BMBA’s carboxylic acid with a methoxycarbonyl group. This modification reduces hydrophilicity and alters applications; for example, it serves as a precursor in pH-responsive drug delivery systems .
Table 2: Key Properties of BMBA and Derivatives
Compound | Molecular Formula | Solubility | Key Application |
---|---|---|---|
BMBA | C₈H₇BrO₂ | Water-soluble | Drug synthesis, polymers |
Methyl 4-(Bromomethyl)benzoate | C₉H₉BrO₂ | Organic solvents | pH-responsive materials |
Table 3: LC-MS/MS Retention Times
Compound | Retention Time (min) |
---|---|
BMBA | 2.51 |
Imatinib (reference) | 1.13 |
生物活性
4-(Bromomethyl)benzoic acid is an aromatic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals, including antihypertensive agents and photosensitizers for photodynamic therapy.
This compound can be synthesized through the bromination of p-toluic acid using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This reaction typically occurs under reflux conditions in a solvent like chlorobenzene, yielding the desired product in good purity and yield .
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on target proteins and enzymes. This interaction can modify the structure and function of these biomolecules, impacting various biochemical pathways. Notably, it has been shown to facilitate the synthesis of eprosartan, an antihypertensive agent, by targeting enzymes involved in its biosynthesis .
1. Antihypertensive Agents
This compound is crucial in synthesizing eprosartan, which is used to treat hypertension. Eprosartan works by blocking angiotensin II receptors, leading to vasodilation and reduced blood pressure.
2. Photosensitizers for Photodynamic Therapy
This compound also serves as an intermediate in the production of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. The bromomethyl group enhances the attachment of the benzoic acid moiety to the photosensitizer, improving its therapeutic efficacy .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Eprosartan Synthesis
A study demonstrated that this compound effectively acts as a precursor in synthesizing eprosartan. The compound's bromomethyl group plays a critical role in facilitating reactions that lead to the formation of this antihypertensive drug.
Case Study 2: Photodynamic Therapy
Research has shown that temoporfin, synthesized using this compound, exhibits enhanced efficacy in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation contributes to its therapeutic potential .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Bromomethyl)benzoic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via bromomethylation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Optimization involves controlling stoichiometry (1.1–1.3 equivalents of NBS), solvent choice (CCl₄ or CHCl₃), and reaction time (6–12 hours). Purification is typically achieved via recrystallization from ethanol/water or column chromatography using silica gel and ethyl acetate/hexane eluents .
- Validation : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and confirm purity via melting point (literature range: 192–194°C) and HPLC (>98% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Key peaks include a singlet for the bromomethyl group (δ ~4.3–4.5 ppm) and carboxylic acid proton (δ ~12–13 ppm). Aromatic protons appear as a doublet (δ ~7.4–8.1 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 229/231 (Br isotopic pattern) and fragment ions at m/z 121 (loss of COOH and Br) .
- FT-IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency Measures :
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with water for 10–15 minutes and seek medical attention .
Advanced Research Questions
Q. How can this compound serve as a building block in drug synthesis, and what mechanistic considerations apply?
- Applications : The bromomethyl group enables nucleophilic substitution reactions to generate esters, amides, or ethers. For example, it is a precursor in synthesizing kinase inhibitors (e.g., imatinib mesylate) by coupling with heterocyclic amines .
- Mechanistic Insight : The reaction typically proceeds via SN2 displacement, where the bromide leaving group is replaced by nucleophiles (e.g., amines or thiols). Steric hindrance from the benzoic acid moiety may reduce reaction rates, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
Q. What analytical methods are suitable for detecting trace levels of this compound in pharmaceutical intermediates?
- LC-MS/MS Method :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 5 minutes).
- Detection : MRM transition m/z 229 → 121 (LOD: 0.1 ppm, LOQ: 0.3 ppm). Validate linearity (R² >0.995) and recovery (90–110%) .
Q. How can researchers resolve discrepancies in reported yields for bromomethylation reactions?
- Variables to Investigate :
- Radical Initiator Efficiency : AIBN (0.1–1 mol%) vs. UV light.
- Solvent Effects : Higher yields in CCl₄ due to bromine radical stabilization.
- Side Reactions : Competing bromination at aromatic positions minimized by electron-withdrawing COOH groups.
- Case Study : A 2024 study achieved 85% yield using AIBN in CCl₄, while UV-initiated reactions yielded 70% due to incomplete conversion .
Q. What role does this compound play in proteomics research?
- Functionalization : The bromomethyl group facilitates conjugation with thiol-containing biomolecules (e.g., cysteine residues in proteins) for affinity tagging or crosslinking studies.
- Example : In antibody-drug conjugates (ADCs), it links payloads to antibodies via thioether bonds, enhancing stability compared to disulfide linkages .
属性
IUPAC Name |
4-(bromomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQSQBRPAJSTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064154 | |
Record name | Benzoic acid, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-88-8 | |
Record name | 4-(Bromomethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6232-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromomethylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromotoluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。